![molecular formula C9H9ClN4O4 B409407 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol CAS No. 376370-18-2](/img/structure/B409407.png)

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

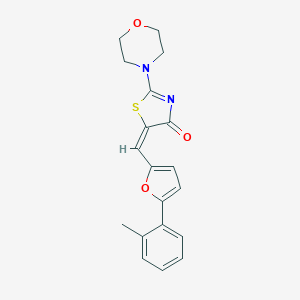

“2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol” is a chemical compound with the molecular formula C9H9ClN4O4 . It has an average mass of 272.645 Da and a monoisotopic mass of 272.031219 Da . This compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxadiazol ring which is substituted with nitro and chloro groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, vapor pressure, and density, are not specified in the search results .Scientific Research Applications

Photophysical Behavior and Fluorophore Structure

A foundational study by Saha (2002) delves into the crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole to elucidate their photophysical behavior. These derivatives, with varying substituent ring sizes, demonstrate considerable electron delocalization, which is crucial for understanding their fluorescence properties. This structural analysis provides insights into the potential of these compounds in fluorescent labeling and imaging applications due to their distinct electron delocalization patterns and bond characteristics (S. Saha, 2002).

Analytical Applications in Chromatography

The utility of 7-Chloro-4-nitrobenzoxadiazole derivatives in the derivatization of amines and amino acids for high-performance liquid chromatography (HPLC) analysis is discussed by Aboul-Enein, Elbashir, and Suliman (2011). Their review covers analytical methods, instrumental developments, and the specific application of these compounds in enhancing the detectability and quantification of amines and amino acids through HPLC, highlighting their significance in analytical chemistry (Y. Aboul-Enein, A. Elbashir, F. E. Suliman, 2011).

Membrane Dipole Potential Studies

Alakoskela and Kinnunen (2001) explored the control of a redox reaction on lipid bilayer surfaces by examining the membrane dipole potential's effect on the fluorescence properties of NBD-labeled lipids. Their study demonstrates the application of 7-nitro-2,1,3-benzoxadiazole derivatives in biophysical research, particularly in understanding the interactions between fluorescent probes and cellular membranes (J. I. Alakoskela, P. Kinnunen, 2001).

Environmental Sensing and Detection Applications

Wang et al. (2013) introduced a colorimetric probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole for the rapid and visual detection of mercury ions (Hg2+), showcasing the compound's potential in environmental monitoring and pollutant detection. This research underscores the adaptability of 7-nitro-2,1,3-benzoxadiazole derivatives in developing sensitive and selective sensors for environmental applications (Ke Wang, Lixue Yang, Chuan Zhao, Huimin Ma, 2013).

properties

IUPAC Name |

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O4/c1-13(2-3-15)6-4-5(10)7-8(12-18-11-7)9(6)14(16)17/h4,15H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJBQHGWILSDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-(benzylamino)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B409330.png)

![5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[4-(3-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409332.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B409334.png)

![2-(4-benzyl-1-piperazinyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B409335.png)

![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B409342.png)

![ethyl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409344.png)

![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409346.png)